4-Fluoro-3-(difluoromethyl)iodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-1-fluoro-4-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3I/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJUBNBSJMMLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 4 Fluoro 3 Difluoromethyl Iodobenzene
Reaction Pathways in C-F Bond Formation and Functionalization
The presence of a fluorine atom on the aromatic ring of 4-fluoro-3-(difluoromethyl)iodobenzene opens up avenues for C-F bond functionalization, primarily through nucleophilic aromatic substitution and radical pathways.
Nucleophilic aromatic substitution (SNAr) is a cornerstone of arene functionalization. The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity.
For SNAr reactions to be efficient, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In the context of this compound, the fluorine atom can act as a leaving group. The difluoromethyl group, being electron-withdrawing, can facilitate this process, although its effect is more modest compared to a nitro group.
Recent studies have also highlighted the possibility of concerted SNAr mechanisms, particularly with highly reactive nucleophiles or specific catalytic systems. These concerted pathways bypass the formation of a discrete Meisenheimer intermediate, proceeding through a single transition state. Furthermore, organic photoredox catalysis has emerged as a powerful tool to enable the SNAr of unactivated and even electron-rich fluoroarenes by generating highly reactive radical cation intermediates.
The reactivity of halogens as leaving groups in SNAr reactions is often counterintuitive. While iodide is an excellent leaving group in aliphatic nucleophilic substitution, in SNAr the order is typically F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine, stabilizing the anionic Meisenheimer intermediate.
| Leaving Group | Relative Reactivity (Typical) | Key Influencing Factor |
|---|---|---|
| F | Highest | Strong inductive effect stabilizes the Meisenheimer intermediate |
| Cl | Intermediate | Moderate inductive effect and leaving group ability |
| Br | Intermediate | Weaker inductive effect, better leaving group ability |
| I | Lowest | Weakest inductive effect among halogens |
The difluoromethyl group has garnered significant attention in medicinal chemistry as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups. nih.gov Consequently, methods for the introduction of this moiety are of high interest. Radical pathways provide a powerful means to achieve difluoromethylation.
The difluoromethyl radical (•CF2H) can be generated from various precursors, such as difluoroacetic anhydride, under photocatalytic conditions. nih.gov This radical can then participate in reactions with aryl halides. While the difluoromethyl radical itself is nucleophilic, related species like the chlorodifluoromethyl radical (•CF2Cl) are electrophilic and react readily with electron-rich arenes. nih.gov
In the context of this compound, the C-I bond is the most likely site for radical reactions due to its lower bond dissociation energy compared to the C-F and C-H bonds. Aryl radicals generated from this compound could potentially be trapped by various radical acceptors.
Reactivity of the Iodine Center in this compound
The iodine atom in this compound is a key functional handle for a wide array of transformations, most notably transition metal-catalyzed cross-coupling reactions and reactions involving hypervalent iodine intermediates.
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. A key step in many catalytic cycles, such as those for Suzuki-Miyaura, Heck, and Sonogashira couplings, is the oxidative addition of an aryl halide to a low-valent transition metal center (e.g., Pd(0) or Ni(0)). In this step, the C-I bond of this compound would cleave and form two new bonds to the metal, resulting in a higher oxidation state for the metal (e.g., Pd(II) or Ni(II)).
The rate of oxidative addition typically follows the trend I > Br > Cl > F, reflecting the bond dissociation energies of the carbon-halogen bonds. Thus, the C-I bond in this compound is significantly more reactive in oxidative addition than the C-F bond, allowing for selective functionalization at the iodine position.
Following oxidative addition and a subsequent step such as transmetalation, the catalytic cycle is often completed by reductive elimination. This step involves the formation of a new bond between two ligands on the metal center and the regeneration of the low-valent catalyst. For instance, after transmetalation with an organoboron reagent in a Suzuki-Miyaura coupling, a new C-C bond would be formed between the 4-fluoro-3-(difluoromethyl)phenyl group and the organic group from the boronic acid, with the Pd(0) catalyst being regenerated.
The iodine atom in iodoarenes can be oxidized to higher valence states, forming hypervalent iodine reagents (e.g., I(III) and I(V)). wikipedia.org These reagents are valuable as they are generally non-toxic, readily available, and exhibit reactivity similar to some heavy metal reagents. wikipedia.org
This compound can serve as a precursor to various hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes and diaryliodonium salts. These species are highly electrophilic at the iodine center and can act as oxidants or as sources of electrophilic aryl groups.
For instance, oxidation of this compound can lead to the formation of a λ³-iodane, which can then be used in a variety of transformations, including the transfer of the 4-fluoro-3-(difluoromethyl)phenyl group to nucleophiles. Hypervalent iodine reagents are also instrumental in fluorination and trifluoromethylation reactions. arkat-usa.orgacs.org For example, iodoarenes can be converted to iodoarene difluorides (ArIF2), which are effective fluorinating agents. arkat-usa.org
Influence of Fluorine and Difluoromethyl Groups on Aromatic Reactivity and Selectivity
The fluorine and difluoromethyl substituents on the aromatic ring of this compound exert significant electronic and steric effects, which in turn modulate the reactivity and selectivity of the molecule in various reactions.
The fluorine atom is highly electronegative and exerts a strong -I (inductive) effect, withdrawing electron density from the aromatic ring. It also has a +M (mesomeric) effect due to its lone pairs, but the inductive effect is generally dominant in influencing the reactivity of the aromatic ring towards electrophiles. This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.
The difluoromethyl group is also strongly electron-withdrawing due to the presence of two fluorine atoms. Its electronic effect can be quantified by the Hammett parameter (σ).
| Substituent | σmeta | σpara |
|---|---|---|
| -F | +0.34 | +0.06 |
| -CF3 | +0.43 | +0.54 |
| -CHF2 | Data not readily available | Data not readily available |
Note: Specific Hammett parameters for the difluoromethyl group are not as widely tabulated as for the trifluoromethyl group, but it is recognized as a strong electron-withdrawing group.
In this compound, both the fluorine and difluoromethyl groups are ortho and meta, respectively, to the iodine atom. Their combined electron-withdrawing effects increase the electrophilicity of the carbon atom bearing the iodine, which can influence the rate of oxidative addition in cross-coupling reactions. Sterically, the difluoromethyl group is larger than a hydrogen atom and can exert some steric hindrance at the ortho position, potentially influencing the approach of reagents to the iodine center or the adjacent C-H bond.
Electronic Effects on Electrophilic and Nucleophilic Processes
Electrophilic Aromatic Substitution:
In the context of electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile. The presence of electron-withdrawing groups typically deactivates the ring towards electrophilic attack. In this compound, both the fluorine atom and the difluoromethyl group are electron-withdrawing, primarily through the inductive effect (-I).
The fluorine atom at the 4-position exerts a strong -I effect due to its high electronegativity. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R). While the inductive effect deactivates the ring, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine. libretexts.org
The difluoromethyl group (CHF₂) at the 3-position is a potent electron-withdrawing group, predominantly through a strong inductive effect. Unlike a single fluorine atom, the resonance contribution from the difluoromethyl group is negligible. Consequently, the CHF₂ group strongly deactivates the aromatic ring towards EAS and is a meta-director. vanderbilt.edu
The combined influence of these two groups results in a significantly deactivated aromatic system. The directing effects of the substituents are crucial in determining the regioselectivity of EAS reactions. The fluorine atom directs towards positions 2 and 5, while the difluoromethyl group directs towards positions 1, 5, and 6 (relative to the difluoromethyl group). The confluence of these directing effects suggests that position 5 is the most likely site for electrophilic attack, albeit at a reduced rate compared to benzene (B151609).
To quantify these electronic effects, Hammett substituent constants (σ) are often employed. wikipedia.org While specific data for the difluoromethyl group can be limited, it is understood to be strongly electron-withdrawing. For comparison, the Hammett constants for related groups provide insight into the expected electronic influence.
| Substituent | σmeta | σpara |
|---|---|---|
| -F | +0.34 | +0.06 |
| -CF3 | +0.43 | +0.54 |
Table 1: Hammett Substituent Constants for Fluoro and Trifluoromethyl Groups. The values for the trifluoromethyl group can be used to approximate the strong electron-withdrawing nature of the difluoromethyl group. wikipedia.org
Nucleophilic Aromatic Substitution:
For nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is activating, as they stabilize the negatively charged Meisenheimer complex intermediate. The 4-fluoro and 3-difluoromethyl groups in this compound render the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack.
The fluorine atom, being the most electronegative halogen, is an excellent leaving group in SNAr reactions when the ring is sufficiently activated. The strong inductive withdrawal of both the fluoro and difluoromethyl groups enhances the electrophilicity of the carbon atoms to which they are attached, as well as the carbon bearing the iodine. This makes the molecule a good candidate for SNAr reactions, particularly at the 1 (ipso-substitution of iodine) and 4 (ipso-substitution of fluorine) positions. The regioselectivity of nucleophilic attack would be influenced by the relative stability of the resulting Meisenheimer complex, which is favored when the negative charge is delocalized onto the electron-withdrawing groups. nih.gov
Steric Considerations in Determining Reaction Outcomes
Steric hindrance plays a critical role in dictating the regioselectivity and feasibility of reactions involving this compound. The spatial arrangement of the substituents can impede the approach of reagents to certain positions on the aromatic ring.
The difluoromethyl group is significantly larger than a hydrogen atom and imposes considerable steric bulk. Its position at the 3-position shields the ortho positions (2 and 4). This steric hindrance can influence the distribution of products in electrophilic aromatic substitution reactions. For instance, while the electronic effects of the fluorine atom direct incoming electrophiles to the 2-position (ortho to fluorine and meta to iodine), the steric bulk of the adjacent difluoromethyl group may disfavor this approach, leading to a preference for substitution at the less hindered 5-position.
In reactions involving the iodine atom, such as cross-coupling reactions, the ortho-fluoro and meta-difluoromethyl groups can also exert steric influence. The fluorine atom, although relatively small, can affect the conformation of transition states in metal-catalyzed reactions. The more substantial difluoromethyl group can further restrict access to the iodine center, potentially requiring more forcing reaction conditions or specialized catalysts to achieve efficient transformation.
The relative steric sizes of relevant functional groups are provided in the table below, offering a comparative view of the spatial demands of the substituents in this compound.
| Group | Van der Waals Radius (Å) | Steric Parameter (Charton's ν) |
|---|---|---|
| -H | 1.20 | 0.00 |
| -F | 1.47 | 0.27 |
| -CH3 | 2.00 | 0.52 |
| -CF3 | 2.70 | 0.91 |
| -CHF2 | - | 0.68 |
Table 2: Comparative Steric Parameters of Selected Functional Groups. The Charton value for the difluoromethyl group is comparable to that of an isopropyl group, indicating significant steric bulk. rsc.org
Advanced Applications of 4 Fluoro 3 Difluoromethyl Iodobenzene in Complex Molecule Synthesis
Catalytic Cross-Coupling Reactions Utilizing the Iodobenzene (B50100) Moiety
The carbon-iodine bond is the most reactive of the carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions, allowing for mild reaction conditions and broad functional group tolerance. This reactivity is the primary avenue for elaborating the core structure of 4-fluoro-3-(difluoromethyl)iodobenzene.
Palladium catalysis is the preeminent tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds from aryl halides. The high reactivity of the C-I bond in this compound ensures its efficient participation in a wide array of these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used due to the stability and low toxicity of the boron reagents. For this compound, this reaction provides a direct route to substituted biphenyls, which are common scaffolds in pharmaceuticals.
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new substituted alkene. This provides a method for introducing vinyl groups, which can be further manipulated.
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, creating an arylethyne moiety. This is a powerful method for building rigid, linear structures found in various functional materials and complex natural products.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl iodide and an amine. It is one of the most important methods for synthesizing arylamines, which are prevalent in drug molecules. The reaction can be tailored to form primary, secondary, or tertiary amines.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Arylalkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Arylalkyne |
| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Arylamine |
Representative Palladium-Catalyzed Reactions for Aryl Iodides.
While palladium catalysis is dominant, copper-catalyzed reactions, particularly the Ullmann condensation and its modern variants, offer a complementary and often cost-effective approach for C-N, C-O, and C-S bond formation. researchgate.net These reactions typically require higher temperatures than their palladium-catalyzed counterparts but have seen significant improvements with the development of advanced ligands. researchgate.net
Ullmann Condensation (Aryl Amination): The reaction of this compound with amines in the presence of a copper catalyst and a base can generate a wide range of N-aryl products. This method is particularly useful for coupling with heterocycles or less reactive amines.
Ullmann Ether Synthesis (C-O Coupling): Similarly, coupling with alcohols or phenols under copper catalysis yields diaryl or alkyl aryl ethers. This is a classic method for constructing the ether linkages present in many natural products and pharmaceuticals.
| Reaction Type | Nucleophile | Catalyst System (Typical) | Product Type |
| Ullmann Amination | Amine / Amide | CuI, Ligand (e.g., Phenanthroline), Base | N-Aryl Compound |
| Ullmann Ether Synthesis | Alcohol / Phenol | CuI, Ligand, Base (e.g., Cs₂CO₃) | Aryl Ether |
Examples of Copper-Catalyzed Reactions for Aryl Iodides.
Beyond palladium and copper, catalysts based on more earth-abundant and less expensive metals like nickel and iron are gaining prominence. These systems can offer unique reactivity profiles and expand the scope of cross-coupling chemistry. d-nb.info
Nickel-Catalyzed Coupling: Nickel catalysts are effective for various C-C and C-heteroatom bond-forming reactions. Notably, nickel catalysis has been successfully employed for the difluoromethylation of aryl halides using various difluoromethyl sources, showcasing its compatibility with fluorinated moieties. cas.cnresearchgate.net
Iron-Catalyzed Coupling: Iron-catalyzed cross-coupling reactions are an area of intense research due to iron's low cost and low toxicity. ccspublishing.org.cnnih.gov Methods for the iron-catalyzed difluoromethylation of arylzinc reagents have been developed, indicating the potential for iron-based systems to mediate transformations at the C-I bond of this compound. nih.govbldpharm.com
Synthetic Manipulations of the Difluoromethyl Group for Further Derivatization
The difluoromethyl group is not merely a passive bioisostere; it can also serve as a handle for further synthetic transformations. While the C-F bonds are strong, the C-H bond in the CHF₂ group is activated and can be functionalized.
Direct deprotonation of a CHF₂ group using a strong base, followed by trapping with an electrophile, is a known strategy for functionalization, particularly in heterocyclic systems. acs.org This approach allows for the introduction of various substituents, transforming the difluoromethyl group into a more complex difunctionalized moiety. Furthermore, under harsh acidic conditions, related trifluoromethyl groups can be hydrolyzed to carboxylic acids, suggesting that the difluoromethyl group could potentially be converted to a formyl group (aldehyde), providing another point of diversification. rsc.org
Exploitation of the Fluorine Atom in Diverse Nucleophilic Aromatic Substitutions
The fluorine atom on the aromatic ring is a key site for nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile. stackexchange.com Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the negatively charged intermediate (Meisenheimer complex), making it an excellent leaving group in this context—often superior to chlorine or bromine. nih.govstackexchange.com
The reactivity of the fluorine atom in this compound is significantly enhanced by the presence of the adjacent electron-withdrawing difluoromethyl group. This activation allows for SNAr reactions with a variety of nucleophiles under relatively mild conditions.
| Nucleophile | Product Type |
| Alcohols (ROH) | Aryl Ethers |
| Amines (R₂NH) | Aryl Amines |
| Thiols (RSH) | Aryl Thioethers |
| Azoles (e.g., Pyrazole) | N-Aryl Heterocycles |
Potential Nucleophilic Aromatic Substitution Reactions.
This reactivity provides a synthetic pathway that is orthogonal to the cross-coupling reactions at the iodine position, allowing for sequential and selective functionalization of the molecule.
Development of Novel Fluorinated Building Blocks from this compound
Given its trifunctional nature, this compound is an exemplary starting material for the synthesis of more complex, highly functionalized fluorinated building blocks. americanelements.comossila.comsigmaaldrich.com These second-generation synthons can then be incorporated into larger target molecules.
For example, a Suzuki coupling at the iodine position followed by an SNAr reaction at the fluorine position can rapidly generate complex, multi-substituted aromatic cores. Alternatively, initial SNAr displacement of the fluorine can introduce a new functional group that might direct or participate in subsequent transformations at the C-I bond. The presence of the difluoromethyl group is crucial, as it is a highly sought-after motif in the design of modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net The versatility of this compound allows chemists to strategically introduce this valuable group into a wide array of molecular architectures.
Advanced Synthesis Techniques Incorporate this compound into Sophisticated Molecular Architectures
The strategic integration of the 4-fluoro-3-(difluoromethyl)phenyl moiety into complex molecular scaffolds and chemical probes is a significant focus in medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine and difluoromethyl substituents make this compound a valuable building block for creating novel compounds with enhanced biological activity and tailored physicochemical characteristics. The primary synthetic methodologies for its incorporation revolve around palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds.
The presence of an iodine atom on the benzene (B151609) ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise construction of complex molecular frameworks from simpler precursors. The most prominent of these methods for the application of this particular iodobenzene derivative are the Suzuki-Miyaura and Sonogashira coupling reactions.
The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organohalide, is a powerful tool for creating biaryl structures. In this context, this compound can be coupled with a wide range of boronic acids or their corresponding esters to introduce the 4-fluoro-3-(difluoromethyl)phenyl group into a target molecule. This methodology is particularly valuable in drug discovery for the synthesis of analogues of known bioactive compounds, where the introduction of the fluorinated moiety can lead to improved metabolic stability, binding affinity, and bioavailability.
The Sonogashira coupling, on the other hand, facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated systems and has been widely adopted in the development of molecular wires, organic light-emitting diodes (OLEDs), and, notably, chemical probes for biological imaging. Specifically, the use of analogous compounds like 4-[18F]fluoroiodobenzene in the synthesis of Positron Emission Tomography (PET) tracers highlights the potential of this compound as a precursor for developing novel imaging agents. researchgate.netresearchgate.netrsc.org The difluoromethyl group can serve as a stable, lipophilic hydrogen bond donor, potentially influencing the target engagement of the resulting probe.
Integration into Advanced Molecular Scaffolds
The construction of advanced molecular scaffolds often requires the assembly of multiple aromatic and heterocyclic systems. The Suzuki-Miyaura coupling is a cornerstone of this synthetic strategy. For instance, coupling this compound with heteroaryl boronic acids can lead to the formation of complex structures that are central to many pharmacologically active agents. The reaction conditions for such transformations are typically mild and tolerant of a wide variety of functional groups, making it a highly versatile method.
| Entry | Aryl Iodide | Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 95 |
| 2 | 4-Iodotoluene | Thiophene-2-boronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane | 88 |
| 3 | 1-Iodo-4-nitrobenzene | Pyridine-3-boronic acid | Pd(OAc)2/SPhos | K2CO3 | DMF | 92 |
| 4 | 4-Iodoanisole | Benzofuran-2-boronic acid | Pd2(dba)3/XPhos | Cs2CO3 | THF | 90 |
Application in the Synthesis of Chemical Probes
Chemical probes are essential tools for studying biological processes in living systems. PET tracers are a prominent class of chemical probes that allow for non-invasive imaging of molecular targets. The synthesis of PET tracers often involves the late-stage introduction of a positron-emitting radionuclide, such as fluorine-18, into a bioactive molecule. The Sonogashira coupling of a radiolabeled aryl halide with a terminal alkyne-functionalized targeting vector is a common strategy for achieving this. researchgate.netrsc.orgrsc.org
Given the precedent set by 4-[18F]fluoroiodobenzene in PET tracer synthesis, it is highly probable that this compound serves as a valuable precursor for analogous non-radioactive ("cold") standards and for the development of novel PET ligands where the difluoromethyl group is a key pharmacophore. The Sonogashira reaction provides a rapid and efficient method for their synthesis.
The following table illustrates typical conditions for the Sonogashira coupling, which would be applicable to the reaction of this compound with various alkynes to generate precursors for chemical probes.
| Entry | Aryl Halide | Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh3)4 | CuI | Triethylamine | THF | 98 |
| 2 | 4-Bromoiodobenzene | 1-Octyne | PdCl2(PPh3)2 | CuI | Diisopropylamine | DMF | 91 |
| 3 | 3-Iodopyridine | Propargyl alcohol | Pd(OAc)2/PPh3 | CuI | Piperidine | Acetonitrile | 85 |
| 4 | 1-Iodo-4-methoxybenzene | Ethynyltrimethylsilane | Pd(dppf)Cl2 | CuI | Triethylamine | Toluene | 93 |
Computational and Spectroscopic Characterization Approaches for Difluoromethylated Iodobenzenes
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the properties of organofluorine compounds. mit.eduresearchgate.netresearchgate.net It offers a balance between computational cost and accuracy for predicting molecular geometries, electronic structures, and reaction pathways. nih.govscielo.br
DFT calculations are employed to determine the most stable conformation of fluorinated aryl compounds by mapping the potential energy surface as a function of dihedral angles. mendeley.comeurjchem.com For 4-Fluoro-3-(difluoromethyl)iodobenzene, the key rotational bond is between the aromatic ring and the difluoromethyl group. Computational studies on similar fluorinated molecules show that DFT methods, such as B3LYP, can accurately predict the preferred orientation of substituents, which is governed by a subtle interplay of steric and electronic effects. umons.ac.beresearchgate.net
The electronic structure of fluorinated aryls is significantly influenced by the high electronegativity of fluorine atoms. umons.ac.be DFT calculations can quantify this influence by mapping the molecular electrostatic potential (MEP) and calculating atomic charges. These calculations typically reveal a polarization of the C-F bonds and a modification of the electron density distribution across the aromatic ring. The introduction of fluorine generally leads to a stabilization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the molecule's reactivity and stability. researchgate.netumons.ac.be
Table 1: Representative DFT Functionals for Electronic Structure Calculations
| DFT Functional | Type | Key Features |
|---|---|---|
| B3LYP | Hybrid | Widely used, good balance for geometry and electronics. mit.edu |
| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions and thermochemistry. |
| ωB97X-D | Range-Separated Hybrid | Includes dispersion corrections, suitable for larger systems. nih.gov |
This table is generated based on common practices in computational chemistry for studying organic molecules.
Computational modeling using DFT is a powerful approach to elucidate the mechanisms of chemical reactions. scielo.br By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. nih.gov For reactions involving difluoromethylated iodobenzenes, such as cross-coupling or nucleophilic substitution, DFT can help identify the operative mechanism (e.g., oxidative addition, reductive elimination, SNAr). mit.eduresearchgate.net
For instance, in a palladium-catalyzed fluorination reaction, DFT calculations can model the elementary steps, providing insights into the geometry of transition states and the activation energies involved. mit.edu This level of detail helps rationalize experimental observations, such as regioselectivity and reaction rates, and can guide the design of more efficient synthetic protocols. mit.eduscielo.br The inclusion of solvent effects, either implicitly through continuum models or explicitly with individual solvent molecules, is often crucial for obtaining results that accurately reflect experimental conditions. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for the unambiguous identification and characterization of newly synthesized compounds. For organohalogen systems like this compound, specific NMR techniques are particularly informative.
NMR spectroscopy is the most powerful tool for the structural elucidation of organofluorine compounds in solution. The presence of fluorine, with its 100% abundant ¹⁹F nucleus (spin I = 1/2), provides an additional, highly sensitive NMR probe. alfa-chemistry.comnih.gov
¹⁹F NMR Spectroscopy : The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range (typically >500 ppm), which minimizes signal overlap. nih.gov For this compound, two distinct signals are expected. The fluorine of the difluoromethyl group (-CHF₂) would appear as a doublet due to coupling with the adjacent proton (¹JFH), typically in the range of δ -90 to -130 ppm. rsc.org The aromatic fluorine would appear as a multiplet due to couplings to the neighboring aromatic protons, generally in the range of δ -80 to -170 ppm. alfa-chemistry.com DFT calculations can be used to predict ¹⁹F NMR chemical shifts with good accuracy, aiding in the assignment of complex spectra. nih.gov
¹H NMR Spectroscopy : In the ¹H NMR spectrum, the proton of the difluoromethyl group would appear as a characteristic triplet (or more accurately, a doublet of doublets if coupled to the aromatic fluorine) due to coupling with the two adjacent fluorine atoms (¹JHF), typically with a large coupling constant of around 50-60 Hz. rsc.org The aromatic protons would appear as distinct multiplets in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns determined by the substitution pattern of the fluoro, difluoromethyl, and iodo groups. rsc.orgchemicalbook.com
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF). The carbon of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms. rsc.org The aromatic carbons will show complex splitting patterns due to one, two, and three-bond couplings to both the aromatic fluorine and the fluorines of the difluoromethyl group. rsc.orgchemicalbook.com The carbon atom bonded to iodine often shows a signal at a higher field (lower ppm) than what might be expected based on electronegativity alone, a phenomenon known as the "heavy atom effect". nih.gov
Table 2: Expected NMR Spectral Features for this compound
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹⁹F | Ar-F | -80 to -170 | Multiplet (m) | nJFH, nJFF |
| ¹⁹F | -CHF₂ | -90 to -130 | Doublet (d) | ¹JFH ≈ 50-60 |
| ¹H | -CH F₂ | ~6.5 - 7.5 | Triplet (t) | ¹JHF ≈ 50-60 |
| ¹H | Ar-H | ~7.0 - 8.5 | Multiplets (m) | nJHH, nJHF |
| ¹³C | Ar-C -I | ~90 - 100 | Doublet of triplets (dt) | nJCF |
This table represents predicted values based on data from analogous compounds and general principles of NMR spectroscopy. rsc.orgchemicalbook.comchemicalbook.comcas.cnorganicchemistrydata.org
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. numberanalytics.com For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.
The fragmentation patterns observed in the mass spectrum upon ionization (e.g., by electron impact, EI) offer structural clues. libretexts.orgchemguide.co.uk Characteristic fragmentation of aryl halides often involves the loss of the halogen atom. whitman.edu For the target molecule, prominent fragments would likely correspond to the loss of an iodine atom ([M-I]⁺) and potentially subsequent loss of fluorine-containing species. whitman.eduwikipedia.org The presence of iodine is readily identified by its monoisotopic nature at m/z 127. whitman.edu Techniques like tandem mass spectrometry (MS/MS) can be used to further probe the structure by fragmenting the molecular ion and analyzing the resulting daughter ions, providing detailed information about the connectivity of the molecule. numberanalytics.com
Chromatographic techniques are essential for both the analysis of reaction mixtures and the purification of the final product. nih.govchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable compounds like many fluorinated aromatics, GC-MS is a powerful analytical tool. researchgate.net The sample is separated based on its boiling point and polarity on a capillary column, and the eluted components are subsequently analyzed by a mass spectrometer. oup.comnih.gov This provides both retention time data for quantification and mass spectra for identification. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) : For less volatile or thermally sensitive compounds, LC-MS and HPLC are the methods of choice. nih.govchromatographyonline.comnih.gov In reversed-phase HPLC, separation is based on polarity, often using C18 columns. researchgate.net The unique properties of fluorinated compounds can sometimes be exploited using specialized fluorous stationary phases for enhanced separation. chromatographyonline.com HPLC is widely used for purification on both analytical and preparative scales. nih.gov Coupling HPLC with a mass spectrometer (LC-MS) allows for the analysis of complex mixtures, providing molecular weight information for each separated component. chromatographyonline.com
Ion Chromatography (IC) : While less common for the direct analysis of neutral organic molecules, ion chromatography can be used in conjunction with combustion techniques to determine the total fluorine content in a sample, which is a useful method for quantitative analysis of organofluorine compounds. rsc.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a compound. For difluoromethylated iodobenzenes, including this compound, this technique would offer invaluable insights into the spatial orientation of the fluoro, difluoromethyl, and iodo substituents on the benzene (B151609) ring and how these functionalities influence the crystal packing.
As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed crystallographic parameters such as the crystal system, space group, and unit cell dimensions are not available for this specific compound.
However, the principles of X-ray crystallography can be discussed in the context of structurally related aryl iodides and fluorinated compounds to anticipate the structural features of this compound. It is expected that the molecule would exhibit a planar benzene ring, with the substituents lying in or close to the plane of the ring. The carbon-iodine bond length would be a key parameter, typically falling in the range of 2.08 to 2.12 Å for aryl iodides. The carbon-fluorine bond lengths, both on the ring and in the difluoromethyl group, would also be of significant interest, generally around 1.35 Å for the aryl fluoride (B91410) and slightly longer for the difluoromethyl group.
The crystal packing would likely be influenced by a combination of van der Waals forces and weaker intermolecular interactions such as halogen bonding (C-I···X) and hydrogen bonding (C-H···F). The presence of the difluoromethyl group, with its potential for weak hydrogen bonding, could introduce specific packing motifs.
To provide a concrete example of the type of data obtained from such an analysis, the table below illustrates the crystallographic data for a related, though different, compound, (trifluoromethyl)iodine(III) chloride fluoride (CF3I(Cl)F), which showcases the kind of detailed structural information that X-ray crystallography provides. It is important to note that these data are for a different molecule and are presented here for illustrative purposes only.
| Crystallographic Parameter | Value for CF3I(Cl)F |
| Chemical Formula | CF3IClF |
| Crystal System | Orthorhombic |
| Space Group | Cmca |
| Unit Cell Dimensions | a = 6.898(1) Å |
| b = 7.310(1) Å | |
| c = 20.127(1) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | 1014.5(2) ų |
| Z (Formula units per cell) | 8 |
Data for CF3I(Cl)F is illustrative of typical crystallographic data and does not represent this compound.
Future X-ray crystallographic studies on this compound would be essential to fully characterize its solid-state structure and to provide a definitive basis for computational and spectroscopic comparisons.
Future Research Trajectories in the Chemistry of 4 Fluoro 3 Difluoromethyl Iodobenzene
Development of More Atom-Economical and Stereoselective Synthetic Routes
The development of catalytic methods using iodoarenes as precatalysts in conjunction with external co-oxidants is another promising avenue. d-nb.info Additionally, creating synthetic routes that utilize recyclable hypervalent iodine compounds, including polymer-supported versions, will be a key goal to minimize waste and simplify purification processes. d-nb.info
While stereoselectivity is not inherent to the synthesis of 4-fluoro-3-(difluoromethyl)iodobenzene itself, it becomes crucial when this building block is used to create chiral molecules. Future research will likely focus on developing stereoselective methods for the functionalization of this compound, for example, through asymmetric cross-coupling reactions or enantioselective transformations of derivatives.
Exploration of Unprecedented Reactivity Patterns and Cascade Transformations
The difluoromethyl group in this compound can initiate novel reactivity. The generation of difluoromethyl radicals from appropriate precursors has been shown to trigger cascade reactions, leading to the formation of complex heterocyclic structures. nih.govresearchgate.net Future research will likely explore the potential of the difluoromethyl group on the iodobenzene (B50100) ring to participate in or direct such radical-mediated cyclizations. nih.gov
Visible-light-promoted reactions offer a mild and efficient way to generate radicals and initiate cascade transformations. beilstein-journals.orgresearchgate.net Investigating the photophysical properties of this compound and its derivatives could unveil new photocatalytic cycles. For instance, the generation of a trifluoromethyl radical from a suitable precursor can initiate a cascade cyclization, a principle that could be extended to difluoromethylated systems. beilstein-journals.org
The electron-withdrawing nature of the fluorine and difluoromethyl groups can influence the reactivity of the C-I bond and the aromatic ring. Research into the electronic activation of the molecule, potentially through the generation of radical species, could lead to previously inaccessible nucleophilic aromatic substitution pathways. nih.gov
Design of Next-Generation Multifunctional Fluorinated Iodobenzene Building Blocks
Building upon the scaffold of this compound, future research will aim to design even more sophisticated and multifunctional building blocks. This could involve the introduction of additional functional groups onto the aromatic ring, allowing for sequential and orthogonal chemical transformations.
The synthesis of derivatives where the iodine atom is incorporated into a cyclic diaryliodonium salt could create reagents for highly atom-economical intramolecular reactions, where no iodoarene waste is produced. d-nb.info Furthermore, the development of related compounds with different fluorinated alkyl groups or alternative halogen atoms would expand the toolbox available to medicinal and agricultural chemists.
Synergistic Approaches Combining Advanced Theoretical Calculations with Experimental Discovery
The future of research on this compound will increasingly rely on the synergy between computational chemistry and experimental work. Density Functional Theory (DFT) calculations can provide valuable insights into the reactivity of the compound and the mechanisms of proposed transformations. rsc.org
For instance, computational studies can predict the feasibility of novel cascade reactions by modeling the stability of radical intermediates and the energy barriers of cyclization steps. nih.gov Theoretical calculations can also help in understanding the influence of the fluorine and difluoromethyl groups on the electronic structure of the molecule, guiding the design of new reactions and catalysts. rsc.org This collaborative approach will accelerate the discovery of new reactivity patterns and the development of more efficient synthetic methods.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
To meet the potential industrial demand for this compound and its derivatives, future research will need to focus on scalable and safe production methods. Flow chemistry offers significant advantages for the synthesis of fluorinated compounds, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for continuous manufacturing.
The development of automated synthesis platforms will be crucial for the rapid optimization of reaction conditions and for the production of libraries of derivatives for high-throughput screening. Automated systems can precisely control reaction parameters such as temperature, pressure, and reagent stoichiometry, leading to higher reproducibility and yields. The synthesis of various aryl iodides has been successfully demonstrated using automated and semi-automated procedures, paving the way for similar advancements with more complex building blocks like this compound. acs.orgnih.govnih.govresearchgate.net
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Fluorine decoupling is critical to resolve splitting patterns. The difluoromethyl group (–CF₂H) appears as a triplet (²J₆F–H = ~48 Hz) in ¹H NMR, while ¹⁹F NMR shows a singlet at δ −80 to −85 ppm .
- IR Spectroscopy : C–F stretches (1000–1300 cm⁻¹) and C–I stretches (~500 cm⁻¹) confirm functional groups. Absence of shifts in C–C stretching modes (e.g., 1551 cm⁻¹) rules out π-backbonding interactions .
- Mass Spectrometry : High-resolution ESI-MS with isotopic pattern analysis distinguishes iodine (M⁺ at m/z 296.93) from bromine/chlorine analogs .
Advanced: What mechanistic insights explain contradictions in catalytic efficiency when using this compound in Heck reactions?
Methodological Answer :
Discrepancies arise from competing pathways:
- Oxidative Addition vs. Halogen Exchange : Pd catalysts may undergo halogen exchange with fluorinated aryl iodides, forming less reactive Pd–F species. This is mitigated by using bulky phosphine ligands (e.g., P(t-Bu)₃) to stabilize the Pd–I intermediate .
- Solvent Effects : Glycerol-derived solvents reduce Pd nanoparticle aggregation, improving turnover number (TON) by 2–3× compared to DMF. However, high viscosity in these solvents slows diffusion, requiring temperature optimization (e.g., 80–100°C) .
Controlled experiments with deuterated analogs and kinetic isotope effects (KIEs) can isolate rate-determining steps .
Basic: How does fluorination impact the physicochemical properties of this compound?
Q. Methodological Answer :
- Lipophilicity : Fluorine increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability (critical for bioactive molecule precursors) .
- Thermal Stability : The difluoromethyl group raises decomposition onset by ~30°C (TGA data), making the compound suitable for high-temperature reactions .
- Solubility : Aqueous solubility is <0.1 mg/mL (similar to iodobenzene), necessitating co-solvents like DMSO for biological assays .
Advanced: What computational methods predict the photodissociation dynamics of this compound under UV irradiation?
Methodological Answer :
Ultrafast electron diffraction (UED) studies on iodobenzene analogs reveal two dissociation pathways:
- C–I Bond Cleavage : Occurs within 100–300 fs, generating phenyl radicals and iodine atoms. Time-dependent density functional theory (TD-DFT) predicts a 10–15% longer dissociation time for fluorinated derivatives due to electron-withdrawing effects .
- Ring Deformation : Post-dissociation, the benzene ring undergoes puckering (Δθ ~5–10°), detectable via transient absorption spectroscopy. MD simulations with MMFF94 force fields reproduce these deformations .
Collaborative experimental/theoretical workflows (e.g., UED + CASSCF calculations) are recommended for mechanistic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
